molecular formula C10H12N2 B2596137 (6-methyl-1H-indol-5-yl)methanamine CAS No. 1368355-69-4

(6-methyl-1H-indol-5-yl)methanamine

Cat. No.: B2596137
CAS No.: 1368355-69-4
M. Wt: 160.22
InChI Key: OXMHQBSUKUWXIT-UHFFFAOYSA-N
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Description

(6-methyl-1H-indol-5-yl)methanamine: is an organic compound with the molecular formula C10H12N2 . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by a methyl group at the 6-position and a methanamine group at the 5-position of the indole ring.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Safety and Hazards

“(6-methyl-1H-indol-5-yl)methanamine” is classified as Acute Tox. 3 Oral . This indicates that it is toxic if swallowed. It is also classified as a combustible compound .

Future Directions

Indole derivatives, such as “(6-methyl-1H-indol-5-yl)methanamine”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-1H-indol-5-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-methyl-1H-indol-5-yl)methanamine can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form various derivatives, such as secondary or tertiary amines.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(6-methyl-1H-indol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,12H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMHQBSUKUWXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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